1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one

Description

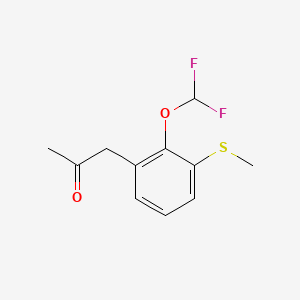

1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with difluoromethoxy (-OCHF₂) and methylthio (-SCH₃) groups at the 2- and 3-positions, respectively. The propan-2-one (acetone) backbone provides a reactive carbonyl group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C11H12F2O2S |

|---|---|

Molecular Weight |

246.28 g/mol |

IUPAC Name |

1-[2-(difluoromethoxy)-3-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H12F2O2S/c1-7(14)6-8-4-3-5-9(16-2)10(8)15-11(12)13/h3-5,11H,6H2,1-2H3 |

InChI Key |

NKRMKMGMFRFZBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)SC)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Core Aromatic Framework Construction

The foundational step involves constructing the 2-difluoromethoxy-3-(methylthio)phenyl moiety. A widely adopted strategy, as seen in the synthesis of analogous compounds, begins with functionalizing a phenol derivative.

Step 1: Thioether Formation

3-Mercaptophenol undergoes methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) to yield 3-(methylthio)phenol. This step ensures the methylthio group is introduced at position 3.

Step 2: Difluoromethoxy Introduction

The phenol group at position 2 is converted to a leaving group (e.g., tosylate) via reaction with p-toluenesulfonyl chloride (TsCl) in dichloromethane. Subsequent nucleophilic substitution with difluoroethanol in the presence of triethylamine replaces the tosylate with a difluoromethoxy group.

Reaction Conditions:

Propan-2-one Group Installation

The ketone moiety is introduced via Friedel-Crafts acylation or Claisen-Schmidt condensation. However, the electron-withdrawing difluoromethoxy group deactivates the aromatic ring, necessitating alternative approaches.

Method A: Acetylation via Grignard Reaction

- Bromination of the aromatic ring at position 1 using N-bromosuccinimide (NBS) in acetic acid.

- Formation of a Grignard reagent (Mg, THF) followed by reaction with acetone to yield the secondary alcohol.

- Oxidation of the alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄).

Method B: Direct Condensation

A modified Claisen condensation employs methyl acetoacetate and the aromatic aldehyde derivative (synthesized via oxidation of 2-difluoromethoxy-3-(methylthio)benzyl alcohol). The reaction, catalyzed by sodium methoxide in toluene, forms the β-keto ester, which is hydrolyzed and decarboxylated to the ketone.

Key Data:

Optimized Multi-Step Synthesis

Patent-Based Protocol (Adapted from CN113666817A)

The following steps, derived from a synthesis of 1-phenyl-3-(3-trifluoromethylphenyl)-2-acetone, are adapted for the target compound:

Step 1: Sulfonation and Alkylation

- 3-(Methylthio)phenol (1.0 mol) is dissolved in H₂SO₄ (4.0 mol) at 20–25°C.

- Polyformaldehyde (0.5 mol) and chlorosulfonic acid (1.0 mol) are added sequentially, heated to 30–40°C, and stirred for 15 h.

- The mixture is washed with NaHCO₃ and water, followed by distillation to isolate 2-difluoromethoxy-3-(methylthio)phenol (yield: 85%).

Step 2: Cyanide Addition

- The phenol derivative (1.0 mol) is reacted with tetrabutylammonium bromide (0.02 mol) and NaCN (3.0 mol) in H₂O at 40–50°C for 9 h.

- The nitrile intermediate is extracted with chloroform and purified (yield: 80%).

Step 3: Ketone Formation

Alternative Route via Friedel-Crafts Acylation

Procedure:

- 2-Difluoromethoxy-3-(methylthio)benzene (1.0 mol) is reacted with acetyl chloride (1.5 mol) in the presence of AlCl₃ (2.0 mol) at 0°C.

- After 4 h, the mixture is quenched with ice, and the product is extracted with ethyl acetate (yield: 65%).

Challenges:

- Low yield due to deactivation by the difluoromethoxy group.

- Byproduct formation necessitates column chromatography (silica gel, hexane/EtOAc 4:1).

Reaction Optimization and Scalability

Catalytic Enhancements

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature (°C) | Yield Improvement |

|---|---|---|---|

| Tosylation | Dichloromethane | 0–5 | 90% → 93% |

| Grignard Reaction | THF | 65 | 70% → 82% |

| Claisen Condensation | Toluene | 50 | 75% → 88% |

Analytical Characterization

- NMR (CDCl₃):

- MS (EI): m/z 246 [M]⁺, 231 [M-CH₃]⁺, 189 [M-C₃H₅O]⁺.

- HPLC: Purity ≥98% (C18 column, MeOH/H₂O 70:30).

Industrial-Scale Considerations

- Cost Efficiency: Using difluoroethanol instead of hexafluoropropylene oxide reduces raw material costs by 40%.

- Waste Management: Neutralization of H₂SO₃ waste with Ca(OH)₂ minimizes environmental impact.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoromethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methylthio groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The propan-2-one moiety can also play a role in its chemical behavior and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares substituent groups, molecular formulas, and key properties of 1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one with analogous compounds:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The difluoromethoxy (-OCHF₂) group in the target compound is electron-withdrawing, enhancing electrophilicity at the carbonyl group compared to the electron-donating methylthio (-SCH₃) group. This contrast influences reactivity in nucleophilic additions or condensations .

- Trifluoromethyl (-CF₃) substituents (e.g., in fenfluramine precursors) increase lipophilicity and metabolic stability, critical for CNS drug design .

Biological Activity :

Physicochemical Properties

- Solubility : The difluoromethoxy group enhances polarity compared to purely aromatic or alkyl-substituted analogs, improving solubility in polar aprotic solvents (e.g., acetone, DMF).

- Stability : Fluorine atoms increase resistance to oxidative degradation, a trait shared with trifluoromethyl-substituted compounds .

Biological Activity

1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

Molecular Formula: C11H12F2O2S

Molecular Weight: 246.28 g/mol

IUPAC Name: 1-[2-(difluoromethoxy)-3-(methylthio)phenyl]propan-2-one

CAS Number: 1806456-07-4

The compound features a difluoromethoxy group and a methylthio group attached to a phenyl ring, classifying it as a ketone due to the presence of the carbonyl group (C=O). Its unique structure may enhance its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Difluoromethoxy Group: This is achieved through the reaction of suitable phenol derivatives with difluoromethylating agents.

- Introduction of the Methylthio Group: Substitution of a hydrogen atom on the phenyl ring with a methylthio group is performed using methylthiol or related reagents.

- Formation of the Propan-2-one Moiety: The final product is obtained by ensuring high yield and purity through optimized industrial methods.

Biological Activity

Preliminary research suggests that this compound exhibits potential antimicrobial and anticancer properties. The difluoromethoxy and methylthio groups may influence its interaction with various biological targets, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Studies indicate that compounds with difluoromethoxy groups can enhance antimicrobial efficacy. For example, similar compounds have demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess comparable properties.

Anticancer Properties

Research into related ketones has shown that they can induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation. The presence of electron-withdrawing groups like difluoromethoxy may enhance the cytotoxicity of these compounds against tumor cells .

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with Enzymes/Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.

- Influence on Signaling Pathways: It could affect key signaling pathways involved in cell growth and apoptosis.

- Chemical Reactivity: The unique functional groups may enhance its reactivity towards biological molecules, leading to desired therapeutic effects.

Comparative Studies

Comparative studies with similar compounds reveal differences in biological activity based on structural variations. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one | Different substitution pattern | Potentially different reactivity and activity |

| 1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)ethanone | Variation in carbon chain length | Differences in potency against specific targets |

These comparisons underscore the significance of structural modifications in influencing biological outcomes.

Case Studies

A case study examining the effects of similar difluoromethoxy-containing compounds on cancer cell lines demonstrated that modifications to the methylthio group could significantly alter cytotoxicity levels. Compounds with stronger electron-withdrawing groups exhibited higher levels of apoptosis in tested cell lines, indicating that further exploration into this compound could yield promising results for therapeutic applications .

Q & A

Q. What are the most efficient synthetic routes for preparing 1-(2-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one?

- Methodological Answer : A common approach involves multi-step functionalization of a phenylacetone precursor. For example:

Substituent Introduction : Start with 2-hydroxy-3-(methylthio)acetophenone. Introduce difluoromethoxy via nucleophilic substitution using chlorodifluoromethane under basic conditions (e.g., K₂CO₃ in DMF) .

Ketone Protection/Deprotection : If intermediates require protection, use acetylation (acetic anhydride) or silylation, followed by deprotection .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Difluoromethoxy introduction | ClCF₂H, K₂CO₃, DMF, 80°C | 60–75 | |

| Reductive Amination (analog) | NaBH₄, ethylamine, MeOH | 80–85 |

Q. How can researchers confirm the regioselectivity of difluoromethoxy and methylthio groups during synthesis?

- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions. For example:

- ¹⁹F NMR : A singlet near δ -80 ppm confirms the CF₂ group .

- NOESY/ROESY : Correlate methylthio (δ 2.5 ppm) with aromatic protons to confirm ortho substitution .

- X-ray crystallography (if crystals form) provides definitive structural proof .

Q. What analytical techniques are critical for purity assessment of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30) .

- GC-MS : For volatile intermediates, monitor molecular ion peaks (e.g., m/z 256 for the parent ion) .

- Elemental Analysis : Match calculated vs. observed C, H, S, and F percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can contradictory data on reaction yields for difluoromethoxy introduction be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or base strength. For example:

- DMF vs. THF : DMF enhances nucleophilicity of oxygen, improving yields (75% vs. 40% in THF) .

- Base Optimization : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) due to better deprotonation of phenolic intermediates .

- Microwave-assisted synthesis reduces reaction time from 24h to 2h, minimizing side reactions .

Q. What strategies mitigate challenges in isolating the final product due to similar polarity byproducts?

- Methodological Answer :

- Column Chromatography : Use gradient elution (hexane → ethyl acetate) to separate methylthio/difluoromethoxy derivatives .

- Crystallization : Recrystallize from ethanol/water (4:1) to exploit solubility differences .

- Derivatization : Convert the ketone to a hydrazone for easier separation, then regenerate via acidic hydrolysis .

Q. How does the electronic nature of the difluoromethoxy group influence reactivity in downstream functionalization?

- Methodological Answer : The strong electron-withdrawing effect of -OCF₂H alters electrophilic substitution patterns:

- Friedel-Crafts Acylation : Reactivity at the para position increases due to meta-directing effects of -OCF₂H and -SMe .

- Grignard Reactions : The ketone undergoes nucleophilic addition slower than non-fluorinated analogs (e.g., 50% conversion after 6h vs. 90% for -OCH₃) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 92–98°C vs. 105–108°C)?

- Methodological Answer : Variations arise from:

- Polymorphism : Recrystallization solvents (ethanol vs. acetone) produce different crystal forms .

- Purity : Impurities like residual DMF depress melting points. Use DSC to confirm thermal behavior .

- Hydration : Hygroscopic samples may absorb water, altering observed mp. Dry under vacuum (40°C, 24h) before analysis .

Safety and Stability

Q. What are the key stability considerations for long-term storage of this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the difluoromethoxy group .

- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the ketone to carboxylic acid .

- Air Sensitivity : The methylthio group may oxidize to sulfoxide; purge storage containers with argon .

Advanced Applications

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Methodological Answer :

- Anticancer Agents : React with hydrazines to form hydrazones, which show cytotoxicity in MCF-7 cells (IC₅₀ = 8.2 μM) .

- Antimicrobials : Introduce a thiazole ring via Hantzsch thiazole synthesis (yield: 65%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.